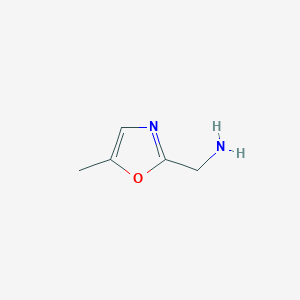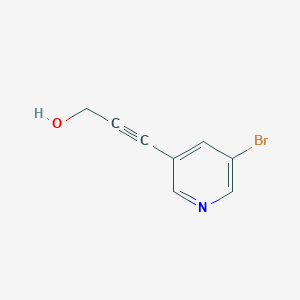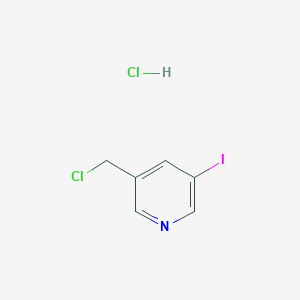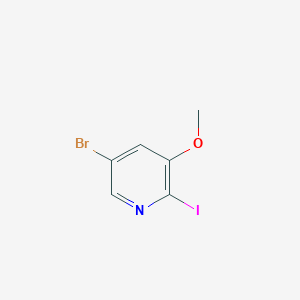
(5-Méthyl-1,3-oxazol-2-yl)méthanamine
Vue d'ensemble
Description
(5-Methyl-1,3-oxazol-2-yl)methanamine is an organic compound with the molecular formula C5H8N2O It features a five-membered oxazole ring substituted with a methyl group at the 5-position and an amine group at the 2-position
Applications De Recherche Scientifique
(5-Methyl-1,3-oxazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . These activities suggest that they interact with various biological targets, but specific targets for (5-Methyl-1,3-oxazol-2-yl)methanamine are yet to be identified.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific interactions and resulting changes caused by (5-Methyl-1,3-oxazol-2-yl)methanamine remain to be elucidated.
Biochemical Pathways
Oxazole derivatives are known to affect various biological pathways, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
Given the broad biological activities of oxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
(5-Methyl-1,3-oxazol-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. Additionally, (5-Methyl-1,3-oxazol-2-yl)methanamine can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of (5-Methyl-1,3-oxazol-2-yl)methanamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Methyl-1,3-oxazol-2-yl)methanamine can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and differentiation. Furthermore, (5-Methyl-1,3-oxazol-2-yl)methanamine can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methanamine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (5-Methyl-1,3-oxazol-2-yl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methyl-1,3-oxazol-2-yl)methanamine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term studies have shown that (5-Methyl-1,3-oxazol-2-yl)methanamine can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of (5-Methyl-1,3-oxazol-2-yl)methanamine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, (5-Methyl-1,3-oxazol-2-yl)methanamine can exhibit toxic or adverse effects, including cell death, tissue damage, and systemic toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of (5-Methyl-1,3-oxazol-2-yl)methanamine .
Metabolic Pathways
(5-Methyl-1,3-oxazol-2-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by aminotransferases, which catalyze the transfer of amino groups, and oxidoreductases, which facilitate redox reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell. Additionally, (5-Methyl-1,3-oxazol-2-yl)methanamine can affect the activity of key metabolic enzymes, thereby modulating the production and utilization of energy within the cell .
Transport and Distribution
The transport and distribution of (5-Methyl-1,3-oxazol-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within the cell. Once inside the cell, (5-Methyl-1,3-oxazol-2-yl)methanamine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of (5-Methyl-1,3-oxazol-2-yl)methanamine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (5-Methyl-1,3-oxazol-2-yl)methanamine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes. Understanding the subcellular localization of (5-Methyl-1,3-oxazol-2-yl)methanamine is important for elucidating its mechanism of action and its effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors
Cyclization: 2-amino-2-methylpropan-1-ol is treated with formic acid under reflux conditions to form the oxazole ring.
Reductive Amination: The resulting oxazole intermediate is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group.
Industrial Production Methods
Industrial production of (5-Methyl-1,3-oxazol-2-yl)methanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and amine derivatives, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1,3-oxazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
(5-Methyl-1,3-oxazol-2-yl)propanamine: Contains a propanamine group, offering different steric and electronic properties.
(5-Methyl-1,3-oxazol-2-yl)butanamine: Features a butanamine group, providing further variation in reactivity and application.
Uniqueness
(5-Methyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles. The presence of the methanamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQACWXKOPSSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017228-56-6 | |
| Record name | (5-methyl-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)




![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)
![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)
